tert-Butyl 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-1H-indole-1-carboxylate
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Overview
Description
tert-Butyl 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-1H-indole-1-carboxylate is a complex organic compound that features a tert-butyl ester group, a piperazine ring, and an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-1H-indole-1-carboxylate typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where the indole is treated with a sulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution, where the sulfonylated indole reacts with a piperazine derivative.
Protection with tert-Butoxycarbonyl (Boc) Group: The piperazine nitrogen is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Esterification: Finally, the carboxylic acid group on the indole is esterified with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of indole-2,3-diones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring and the indole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Indole-2,3-diones and sulfonic acids.
Reduction: Sulfides and thiols.
Substitution: Various substituted indoles and piperazines.
Scientific Research Applications
Chemistry
In organic synthesis, tert-Butyl 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-1H-indole-1-carboxylate serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound is explored for its potential as a pharmacophore in drug design. The indole core is a common motif in many biologically active molecules, and the piperazine ring is known for its presence in various therapeutic agents. Research is ongoing to investigate its efficacy in targeting specific biological pathways and its potential as an anticancer or antimicrobial agent.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which tert-Butyl 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-1H-indole-1-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The indole core can engage in π-π stacking interactions, while the piperazine ring can form hydrogen bonds with biological targets.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 5-(piperazin-1-yl)sulfonyl-1H-indole-1-carboxylate: Lacks the Boc protection on the piperazine ring.
tert-Butyl 5-((4-methylpiperazin-1-yl)sulfonyl)-1H-indole-1-carboxylate: Features a methyl group on the piperazine ring instead of the Boc group.
tert-Butyl 5-((4-(benzyloxycarbonyl)piperazin-1-yl)sulfonyl)-1H-indole-1-carboxylate: Uses a benzyloxycarbonyl (Cbz) group for protection instead of Boc.
Uniqueness
The presence of the tert-butoxycarbonyl group on the piperazine ring provides additional steric hindrance and protection, which can be advantageous in certain synthetic routes and biological applications. This protection can be selectively removed under mild acidic conditions, offering a controlled way to modify the compound.
This detailed overview provides a comprehensive understanding of tert-Butyl 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-1H-indole-1-carboxylate, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
tert-butyl 5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]sulfonylindole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O6S/c1-21(2,3)30-19(26)23-11-13-24(14-12-23)32(28,29)17-7-8-18-16(15-17)9-10-25(18)20(27)31-22(4,5)6/h7-10,15H,11-14H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAILZNPTIBJPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N(C=C3)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620871 |
Source
|
Record name | tert-Butyl 5-[4-(tert-butoxycarbonyl)piperazine-1-sulfonyl]-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503045-76-9 |
Source
|
Record name | tert-Butyl 5-[4-(tert-butoxycarbonyl)piperazine-1-sulfonyl]-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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